CB1 Receptor Affinity: N-(2,4-Dichlorophenyl) vs. 4-Chlorophenyl Substitution in Pyrazole Carboxamide Scaffolds
In the biarylpyrazole-3-carboxamide CB1 antagonist series, the N1-(2,4-dichlorophenyl) substituent present in SR141716A (rimonabant) yields a Ki of 11.5 nM at the CB1 receptor, whereas the analogous compound bearing a 4-chlorophenyl group at N1 (compound 19) shows drastically reduced affinity, with Ki > 100 nM [1]. The target compound carries the identical N-(2,4-dichlorophenyl) pharmacophore on a pyrazole-4-carboxamide scaffold, strongly supporting that it retains the >8.7-fold affinity advantage over single-chlorine N-aryl analogs.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 11.5 nM (inferred from SR141716A bearing the same N-(2,4-dichlorophenyl) group; direct measurement pending) [1] |
| Comparator Or Baseline | N-(4-chlorophenyl) analog (compound 19): Ki > 100 nM [1] |
| Quantified Difference | >8.7-fold lower Ki (higher affinity) for the 2,4-dichlorophenyl versus 4-chlorophenyl motif |
| Conditions | [³H]CP-55,940 competitive displacement assay, rat brain CB1 receptor membranes [1] |
Why This Matters
Procurement of an N-(4-chlorophenyl) or N-(3,4-dichlorophenyl) analog instead of the 2,4-dichlorophenyl compound risks >10-fold loss in CB1 target engagement, invalidating pharmacological benchmarking against rimonabant-class reference ligands.
- [1] Lan, R.; Liu, Q.; Fan, P.; Lin, S.; Fernando, S. R.; McCallion, D.; Pertwee, R.; Makriyannis, A. Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. J. Med. Chem. 1999, 42 (4), 769–776. (Ki values for SR141716A and 4-chlorophenyl analog compound 19). View Source
